![molecular formula C13H7ClF3N3O5 B2393733 3-Chloro-4-[2,6-dinitro-4-(trifluorométhyl)phénoxy]aniline CAS No. 338412-96-7](/img/structure/B2393733.png)
3-Chloro-4-[2,6-dinitro-4-(trifluorométhyl)phénoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline is a complex organic compound characterized by the presence of chlorine, nitro, and trifluoromethyl groups
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Méthodes De Préparation
The synthesis of 3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline typically involves multiple steps, including nitration, halogenation, and coupling reactions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves the following steps:
Nitration: Introduction of nitro groups into the aromatic ring.
Halogenation: Addition of chlorine atoms to the aromatic ring.
Coupling Reaction: Formation of the phenoxy linkage between the aromatic rings.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into more oxidized forms.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The presence of nitro and trifluoromethyl groups can influence its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline can be compared with other similar compounds, such as:
4-Chloro-2-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group, but different substitution pattern.
2,6-Dichloro-4-(trifluoromethyl)aniline: Contains two chlorine atoms and a trifluoromethyl group, but lacks nitro groups.
The uniqueness of 3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3O5/c14-8-5-7(18)1-2-11(8)25-12-9(19(21)22)3-6(13(15,16)17)4-10(12)20(23)24/h1-5H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTTXOVUXHQJIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride](/img/structure/B2393650.png)

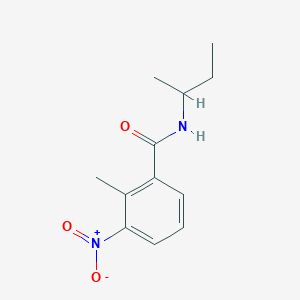
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one](/img/structure/B2393654.png)
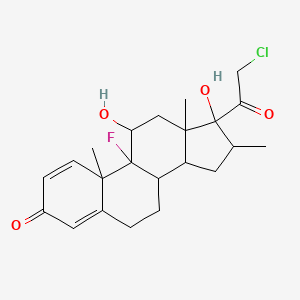
![5-(3-Chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile](/img/structure/B2393658.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2393660.png)
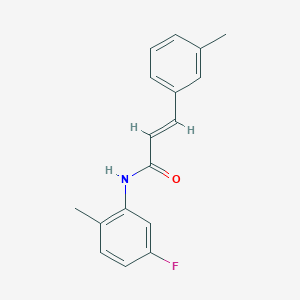

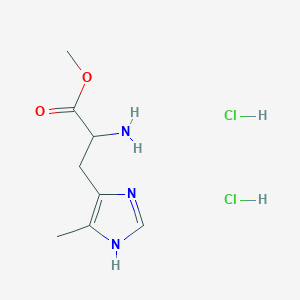
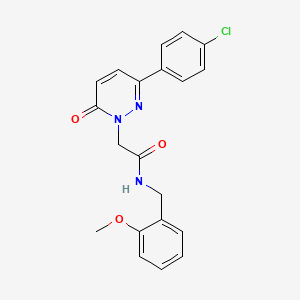
![6-chloro-N-[2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]ethyl]pyridine-3-carboxamide](/img/structure/B2393668.png)
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2393671.png)

